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Compound of Interest

Compound Name: 1-Octen-3-yne

Cat. No.: B094658

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum
chemical calculations to elucidate the molecular properties and reactivity of 1-octen-3-yne.
This conjugated enyne is a versatile scaffold in organic synthesis, and understanding its
electronic structure and potential energy surfaces through computational methods is crucial for
its application in medicinal chemistry and materials science.

Introduction to 1-Octen-3-yne

1-Octen-3-yne is a molecule featuring a conjugated system of a carbon-carbon double bond
and a carbon-carbon triple bond. This arrangement of 1-systems endows it with unique
chemical reactivity, making it a valuable building block for the synthesis of complex organic
molecules. Quantum chemical calculations offer a powerful tool to investigate the electronic
structure, molecular orbitals, and reaction mechanisms involving this enyne moiety at a
molecular level.

Molecular and Physical Properties

A summary of the known physical and computed properties of 1-octen-3-yne is presented
below. These values serve as a baseline for computational studies.
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Table 1: Physical and Computed Properties of 1-Octen-3-

ynhe
Property Value Source
Molecular Formula CsH12 PubChem[1]
Molecular Weight 108.18 g/mol PubChem[1]
IUPAC Name oct-1-en-3-yne PubChem[1]
CAS Number 17679-92-4 PubChem[1]
Density 0.778 g/cm?3 Chemsrc|[2]
Boiling Point 138.3°C at 760 mmHg Chemsrc[2]
Flash Point 24.9°C Chemsrc|[2]
Refractive Index 1.442 Chemsrc[2]
LogP 2.366 Chemsrc[2]

Methodologies for Quantum Chemical Calculations

The theoretical investigation of 1-octen-3-yne and related enyne systems typically employs a
range of quantum chemical methods. The choice of method depends on the desired accuracy
and the specific property being investigated.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used method for studying the electronic structure
of molecules like 1-octen-3-yne.[3] It offers a good balance between computational cost and
accuracy.

e Functionals: Generalized Gradient Approximation (GGA) functionals have proven effective
for studying enyne cyclizations.[4][5] For higher accuracy, hybrid functionals such as B3LYP
or M06-2X are often employed.

o Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311+G**) or Dunning's correlation-
consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used.
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Ab Initio Methods

For more accurate energy calculations, especially for reaction barriers and thermochemistry,
higher-level ab initio methods are often used, typically in conjunction with geometries optimized
at the DFT level.

e Coupled-Cluster (CC) Theory: Single-point energy calculations using methods like CCSD(T)
(Coupled Cluster with Singles, Doubles, and perturbative Triples) can provide benchmark-
quality energies.[4][5]

Experimental Protocol: A General Computational
Workflow

A typical workflow for the quantum chemical investigation of 1-octen-3-yne is outlined below.
This process can be adapted for studying its various properties and reactions.

Caption: General workflow for quantum chemical calculations on 1-octen-3-yne.

Key Computational Data and Insights

Quantum chemical calculations can provide a wealth of quantitative data regarding the
structure, stability, and reactivity of 1-octen-3-yne.

Table 2: Representative Computed Molecular Properties
of 1-Octen-3-yne (Hypothetical Data)*
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Property Method/Basis Set Calculated Value
Total Electronic Energy B3LYP/6-31G Value in Hartrees
Dipole Moment B3LYP/6-31G Value in Debye
HOMO Energy B3LYP/6-31G Value in eV

LUMO Energy B3LYP/6-31G Value in eV
HOMO-LUMO Gap B3LYP/6-31G Value in eV
Rotational Constants B3LYP/6-31G Values in GHz

List of key frequencies (e.g.,
Vibrational Frequencies B3LYP/6-31G* C=C stretch, C=C stretch, C-H

stretches)

*Note: These are representative data types. Actual values would be obtained from specific
calculations.

Reactivity and Potential Reaction Pathways

The conjugated enyne system of 1-octen-3-yne is susceptible to a variety of chemical
transformations. Computational chemistry is instrumental in elucidating the mechanisms of
these reactions by mapping their potential energy surfaces.

Addition Reactions

The double and triple bonds of 1-octen-3-yne can undergo various addition reactions,
including hydrogenation, halogenation, and hydrohalogenation. The regioselectivity and
stereoselectivity of these reactions are influenced by the electronic properties of the enyne
system.

Cyclization Reactions

Enynes are well-known precursors for various cyclization reactions, which are often catalyzed
by transition metals.[4][5] Quantum chemical studies can help in understanding the role of the
catalyst and in predicting the feasibility of different cyclization pathways.
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Radical Reactions

The mt-system of 1-octen-3-yne can also participate in radical reactions. Computational studies
can model the intermediates and transition states involved in these complex reaction cascades.

[6][7]

Caption: Potential reaction pathways for 1-octen-3-yne.

Conclusion

Quantum chemical calculations provide indispensable insights into the electronic structure,
properties, and reactivity of 1-octen-3-yne. By employing methods such as DFT and ab initio
calculations, researchers can gain a detailed understanding of this versatile molecule, which
can guide the design of new synthetic routes and the development of novel therapeutic agents
and materials. The synergy between computational and experimental chemistry is key to
unlocking the full potential of 1-octen-3-yne in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Quantum Chemical Calculations for 1-Octen-3-yne: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094658#quantum-chemical-calculations-for-1-octen-
3-yne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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